Product packaging for 3-Amino-2,2-difluorobutanedioic acid(Cat. No.:CAS No. 73395-31-0)

3-Amino-2,2-difluorobutanedioic acid

Cat. No.: B13256934
CAS No.: 73395-31-0
M. Wt: 169.08 g/mol
InChI Key: ZDNZCAJNMQJPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Fluorinated Amino Acids in Advanced Organic Synthesis

The introduction of fluorine into amino acids represents a powerful strategy in medicinal chemistry and chemical biology. bohrium.com Fluorine's high electronegativity, small van der Waals radius (similar to that of a hydrogen atom), and the strength of the carbon-fluorine bond impart unique physicochemical properties to the parent molecule. psu.edu These properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. bohrium.com

The selective incorporation of fluorine can lead to:

Enhanced Metabolic Stability: The robust nature of the C-F bond can block sites of enzymatic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.

Modulation of Acidity and Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa values of nearby functional groups, which can be critical for optimizing interactions with biological receptors. nih.gov

Conformational Control: Fluorine atoms can exert significant conformational constraints on the peptide backbone through steric and electronic effects, including the gauche effect, which can stabilize specific secondary structures. nih.govdiva-portal.org This pre-organization can lead to enhanced binding affinity and selectivity.

Improved Lipophilicity: Fluorination can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. nih.gov

The synthesis of fluorinated amino acids is an active area of research, with methodologies broadly categorized into two approaches: the use of fluorinated building blocks and the direct fluorination or fluoroalkylation of amino acid precursors. bohrium.com These strategies have enabled the creation of a diverse library of fluorinated amino acids, providing chemists with a versatile toolkit for molecular design.

The Unique Architectural Features and Research Prominence of 3-Amino-2,2-difluorobutanedioic Acid as a Synthetic Scaffold

This compound, also known as 2,2-difluoroaspartic acid, is a fascinating molecule that combines the functionalities of an amino acid with the unique properties imparted by a gem-difluoro group. This structural feature, where two fluorine atoms are attached to the same carbon, introduces significant local stereoelectronic effects that distinguish it from its non-fluorinated counterpart, aspartic acid.

Architectural Features:

The presence of the C-F bonds introduces a strong polarization in the molecule. The gem-difluoro group acts as a strong electron-withdrawing moiety, influencing the acidity of the adjacent carboxylic acid groups. Furthermore, the C-F bonds can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can play a crucial role in molecular recognition and self-assembly. nih.gov

From a conformational standpoint, the gem-difluoro group imposes significant restrictions on the rotational freedom around the Cα-Cβ bond. This conformational constraint is a key feature that makes this compound an attractive building block for the synthesis of conformationally defined peptides and peptidomimetics. nih.govdiva-portal.org Computational studies on related gem-difluorinated compounds have shown that the fluorine atoms can significantly alter the torsional energy profiles, favoring specific rotamers. researchgate.net

Research Prominence as a Synthetic Scaffold:

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its potential as a synthetic scaffold can be inferred from the broader context of fluorinated amino acids and constrained analogs. Its structural similarity to aspartic acid, a key amino acid in many biological processes, suggests its potential as a mimic or a modulator of aspartic acid-dependent pathways.

The dicarboxylic acid functionality, combined with the amino group, provides multiple points for chemical modification, making it a versatile scaffold for the construction of more complex molecules. It can be envisioned as a core component in the synthesis of:

Constrained Peptides: Incorporation of this amino acid into a peptide sequence would be expected to induce specific turns or secondary structures, which could be beneficial for enhancing biological activity and stability.

Enzyme Inhibitors: As an analog of aspartic acid, it could be a valuable building block for the design of inhibitors for enzymes that process aspartic acid, such as proteases and kinases.

Novel Bioactive Molecules: The unique electronic and conformational properties of the gem-difluoro group could be exploited to design novel therapeutic agents with improved pharmacological profiles.

Below is a table summarizing the key properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C4H5F2NO4
CAS Number 73395-31-0

Further research is needed to fully elucidate the synthesis, detailed conformational properties, and the full potential of this compound as a synthetic scaffold in contemporary chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5F2NO4 B13256934 3-Amino-2,2-difluorobutanedioic acid CAS No. 73395-31-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73395-31-0

Molecular Formula

C4H5F2NO4

Molecular Weight

169.08 g/mol

IUPAC Name

3-amino-2,2-difluorobutanedioic acid

InChI

InChI=1S/C4H5F2NO4/c5-4(6,3(10)11)1(7)2(8)9/h1H,7H2,(H,8,9)(H,10,11)

InChI Key

ZDNZCAJNMQJPRB-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)(C(C(=O)O)(F)F)N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Amino 2,2 Difluorobutanedioic Acid and Analogous Fluorinated Butanedioic Acid Derivatives

Chemoenzymatic and Enzymatic Synthesis Routes

The synergy of chemical and enzymatic methods offers powerful tools for the synthesis of complex chiral molecules like 3-Amino-2,2-difluorobutanedioic acid. This approach leverages the high selectivity of enzymes and the versatility of chemical reactions.

Engineering of Biocatalysts for Stereoselective Difluoroamino Acid Production

The development of biocatalysts with tailored specificities is a cornerstone of modern chemoenzymatic synthesis. Protein engineering, particularly directed evolution, has been instrumental in creating enzymes capable of producing non-canonical amino acids with high stereoselectivity. nih.govtudelft.nl While specific enzymes for the direct synthesis of this compound are not extensively documented, the principles of engineering biocatalysts for other fluorinated amino acids are directly applicable.

Engineered enzymes, such as aminotransferases, can be used to introduce an amino group to a prochiral α-keto acid precursor, thereby establishing the crucial stereocenter. nih.gov The substrate scope of these enzymes can be expanded through mutagenesis to accommodate fluorinated substrates that are not accepted by their wild-type counterparts. For instance, engineered variants of cytochrome c552 from Hydrogenobacter thermophilus have been developed for the asymmetric N-H carbene insertion reaction to synthesize enantioenriched α-trifluoromethyl amines. rochester.edu This highlights the potential of engineering metalloproteins for the synthesis of complex fluorinated amino acids.

Key strategies in biocatalyst engineering include:

Directed Evolution: This involves iterative rounds of mutagenesis and screening to identify enzyme variants with improved activity, stability, and stereoselectivity towards non-natural substrates. nih.govtudelft.nl

Rational Design: This approach uses knowledge of the enzyme's structure and mechanism to predict mutations that will enhance its performance for a specific reaction.

Substrate Engineering: Modifying the substrate can sometimes be a more straightforward approach to achieve compatibility with an existing enzyme. rochester.edu

Biotransformations Utilizing Fluorinated Precursors for Butanedioic Acid Frameworks

Biotransformations offer a green and efficient alternative to traditional chemical methods for the synthesis of chiral fluorinated compounds. nih.govnih.govresearchgate.net This approach utilizes whole cells or isolated enzymes to perform specific chemical conversions on fluorinated starting materials. nih.govnih.gov

For the synthesis of fluorinated butanedioic acid frameworks, a potential biotransformation could involve the enzymatic conversion of a fluorinated precursor. For example, the metabolic conversion of fluorinated sialic acid and mannosamine analogues has been demonstrated in mammalian cells, leading to the presentation of fluorinated glycans on the cell surface. nih.gov This showcases the ability of biological systems to process fluorinated molecules.

A plausible chemoenzymatic route to a this compound derivative could start with a fluorinated building block that is then subjected to an enzymatic reaction to introduce the amino group or create the butanedioic acid backbone. For instance, an aldolase could be used to catalyze the stereoselective addition of a difluorinated nucleophile to an acceptor molecule, followed by further enzymatic or chemical modifications.

Asymmetric Chemical Synthesis Strategies

Asymmetric chemical synthesis provides a powerful and versatile platform for the construction of enantiomerically pure fluorinated amino acids. These methods often rely on the use of chiral auxiliaries, catalysts, or diastereoselective reactions to control the stereochemical outcome.

Chiral Auxiliary and Catalyst-Controlled Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemistry of subsequent reactions. wikipedia.org This strategy has been successfully applied to the synthesis of various amino acids. Oxazolidinones, popularized by David Evans, are a common class of chiral auxiliaries used in asymmetric alkylation and aldol reactions. For the synthesis of this compound, a chiral auxiliary could be attached to a glycine (B1666218) enolate equivalent, which is then reacted with a difluorinated electrophile. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.

Another powerful approach involves the use of chiral catalysts. For example, chiral Ni(II) complexes have been employed for the asymmetric synthesis of α-amino acids. beilstein-journals.orgnih.govmdpi.com This method involves the alkylation of a Ni(II) complex of a Schiff base derived from glycine and a chiral ligand. nih.govmdpi.com This strategy has been used for the large-scale synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid. nih.gov

ApproachKey FeatureExample Application
Chiral Auxiliary Temporary incorporation of a chiral group to direct stereochemistry.Use of oxazolidinones in asymmetric alkylations.
Chiral Catalyst A chiral catalyst promotes the formation of one enantiomer over the other.Asymmetric synthesis of fluorinated amino acids using chiral Ni(II) complexes. beilstein-journals.orgnih.gov

Diastereoselective Synthesis in the Construction of Difluoroamino Acid Frameworks

Diastereoselective synthesis is a powerful strategy for creating new stereocenters in a predictable manner by taking advantage of the stereochemistry already present in the molecule. This approach is particularly relevant for the synthesis of molecules with multiple stereocenters.

In the context of difluoroamino acid synthesis, a diastereoselective approach could involve the reaction of a chiral enolate with a difluorinated electrophile. The existing stereocenter in the enolate would influence the facial selectivity of the reaction, leading to the preferential formation of one diastereomer. For example, the diastereoselective fluorination of N-Boc (R)- and (S)-2,2-dimethyl-4-((arylsulfonyl)methyl)oxazolidines has been reported to proceed with excellent diastereoselectivity. nih.gov

Reformatsky-Type and Mitsunobu Reactions in α,α-Difluoro-β-Amino Acid Synthesis

The Reformatsky reaction and its aza-variant are useful methods for the formation of carbon-carbon bonds and have been applied to the synthesis of α,α-difluoro-β-amino acids. acs.orgfiu.edunih.gov The reaction typically involves the addition of an organozinc reagent, derived from an α-haloester, to a carbonyl compound or an imine. A diastereoselective route to N-protected 3,3-difluoroazetidin-2-ones has been developed using a Reformatsky-type reaction of ethyl bromodifluoroacetate with chiral 1,3-oxazolidines, which can then be converted to the corresponding α,α-difluoro-β-amino acid. acs.org

The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry. missouri.edualfa-chemistry.comorganic-chemistry.org This reaction has been utilized in the synthesis of optically active α,α-disubstituted amino acids. organic-chemistry.org A potential application in the synthesis of this compound could involve the stereoinvertive displacement of a hydroxyl group with a nitrogen nucleophile, such as an azide or phthalimide, which can then be converted to the desired amine. missouri.edu

ReactionDescriptionApplication in Fluorinated Amino Acid Synthesis
Reformatsky-Type Reaction Formation of a β-hydroxy ester or β-amino ester from an α-haloester and a carbonyl compound or imine in the presence of a metal.Synthesis of α,α-difluoro-β-amino amides and 3,3-difluoroazetidin-2-ones as precursors to α,α-difluoro-β-amino acids. acs.orgchemrxiv.org
Mitsunobu Reaction A redox-condensation reaction that converts an alcohol to various functional groups with inversion of configuration. missouri.edualfa-chemistry.comStereoinvertive synthesis of α-azido esters from chiral tertiary α-hydroxy esters, which can be reduced to α,α-disubstituted amino acids. organic-chemistry.org

Strategic Fluorination Approaches for Butanedioic Acid Scaffolds

The synthesis of fluorinated butanedioic acid derivatives, such as this compound, can be achieved through several strategic approaches. These methods primarily involve the direct introduction of fluorine onto a pre-formed butanedioic acid backbone or the construction of the carbon skeleton using fluorinated building blocks. The choice of strategy often depends on the desired position of the fluorine atoms, stereochemical considerations, and the availability of starting materials.

Nucleophilic and Electrophilic Fluorination in C-C Bond Formation

The direct fluorination of a butanedioic acid scaffold can be accomplished using either nucleophilic or electrophilic fluorinating reagents. These methods are pivotal in creating the C-F bond at a specific position on the molecule.

Nucleophilic Fluorination involves the use of a fluoride ion source to displace a leaving group or open an epoxide. In the context of synthesizing analogs of this compound, a plausible strategy would involve the fluorination of a precursor containing a suitable leaving group, such as a hydroxyl or sulfonate ester, at the C2 position. For gem-difluorination, the reaction would target a carbonyl group. Reagents like diethylaminosulfur trifluoride (DAST) and its analogs are commonly employed for deoxofluorination of alcohols and ketones. nih.govresearchgate.net

For instance, a precursor like diethyl 2-oxosuccinate could potentially be converted to its 2,2-difluoro analog using a deoxofluorinating agent. Subsequent chemical steps would then be required to introduce the amino group at the C3 position. The stereoselective synthesis of 3-fluoro-N-methyl-D-aspartic acid has been reported, highlighting the feasibility of introducing a single fluorine atom stereoselectively onto an amino dicarboxylic acid backbone. nih.gov

Interactive Table: Common Nucleophilic Fluorinating Agents

Reagent NameAbbreviationTypical Application
Diethylaminosulfur TrifluorideDASTDeoxyfluorination of alcohols and ketones
Bis(2-methoxyethyl)aminosulfur TrifluorideDeoxofluorDeoxyfluorination of alcohols and ketones
Potassium FluorideKFDisplacement of halides and sulfonates
Cesium FluorideCsFDisplacement of halides and sulfonates
Tetrabutylammonium FluorideTBAFSoluble fluoride source for various nucleophilic fluorinations

Electrophilic Fluorination utilizes reagents that deliver an electrophilic fluorine species ("F+") to a nucleophilic carbon center, such as an enolate or an enol ether. wikipedia.orgrsc.org This approach is particularly useful for creating α-fluorocarbonyl compounds. For the synthesis of this compound, an enolate derived from a suitable butanedioate precursor could be subjected to sequential fluorination with an electrophilic fluorine source.

A variety of N-F reagents are available for this purpose, offering a range of reactivity and selectivity. wikipedia.orgrsc.org The choice of reagent and reaction conditions can be optimized to achieve monofluorination or difluorination. Following the introduction of the fluorine atoms, standard organic transformations would be employed to install the amino group at the C3 position.

Interactive Table: Common Electrophilic Fluorinating Agents

Reagent NameAbbreviationTypical Application
N-FluorobenzenesulfonimideNFSIFluorination of enolates and other carbon nucleophiles
Selectfluor®F-TEDA-BF4Fluorination of a wide range of nucleophiles
N-Fluoro-o-benzenedisulfonimideNFOBSFluorination of organometallic reagents and enolates

Integration of Fluorinated Building Blocks into the Synthetic Pathway

An alternative and often more efficient strategy for synthesizing complex fluorinated molecules involves the use of readily available fluorinated building blocks. rsc.orgbohrium.com This approach assembles the carbon skeleton of the target molecule from smaller, pre-fluorinated fragments, thereby avoiding potentially harsh fluorination conditions on a more complex substrate.

For the synthesis of this compound, a key building block would be a difluorinated four-carbon unit. The Reformatsky reaction is a powerful tool in this context. wikipedia.org This reaction involves the zinc-mediated coupling of an α-haloester with a carbonyl compound. Specifically, the use of ethyl bromodifluoroacetate with an appropriate imine precursor can lead to the formation of α,α-difluoro-β-amino esters. nih.govtheaic.orgnih.gov

A plausible synthetic route could involve the Reformatsky reaction between ethyl bromodifluoroacetate and an imine derived from an ester of glyoxylic acid. This would directly construct the C2-C3 bond and install the difluoro and amino functionalities in the correct relative positions. The resulting product would be a precursor to this compound, requiring subsequent hydrolysis of the ester groups. Asymmetric variants of the Reformatsky reaction, employing chiral auxiliaries or catalysts, could provide enantioselective access to the target molecule. theaic.orgresearchgate.net

This building block approach offers significant advantages in terms of convergency and control over the position of the fluorine atoms. The wide availability of various fluorinated starting materials makes this a versatile strategy for the synthesis of a diverse range of fluorinated butanedioic acid derivatives. rsc.orgbohrium.com

Chemical Transformations and Derivatization Reactions of 3 Amino 2,2 Difluorobutanedioic Acid

Reactivity of the Amino Group: Amidation and Amine Modifications

The primary amino group in 3-amino-2,2-difluorobutanedioic acid is a key site for modification, readily undergoing reactions typical of primary amines, most notably amidation.

Amidation: The formation of an amide bond is a fundamental transformation. This can be achieved by reacting the amino group with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides. Standard peptide coupling reagents are commonly employed to facilitate this reaction, particularly when coupling with another amino acid or a carboxylic acid. The use of reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) can activate the incoming carboxylic acid, promoting efficient amide bond formation under mild conditions. nih.gov

It is worth noting that as a β-amino acid, the reactivity of the amino group in this compound might differ slightly from its α-amino acid counterparts. Some studies on other β-amino acids have reported lower yields in direct amidation reactions compared to α-amino acids, which may necessitate optimization of reaction conditions. nih.gov Protecting-group-free direct amidation methods using borate (B1201080) esters have also been developed and could be applicable. rsc.org

Amine Modifications: Beyond amidation, the amino group can undergo various other modifications. N-alkylation can be achieved using alkyl halides, while N-acylation with different acylating agents can introduce a wide range of functional groups. Reductive amination with aldehydes or ketones provides another route to N-substituted derivatives. The reactivity of the amino group is influenced by the electron-withdrawing effect of the nearby gem-difluoro and carboxylic acid groups, which can decrease its nucleophilicity.

Table 1: Examples of Amine Group Modifications

Reaction Type Reagents Product Type
Amidation Carboxylic Acid, EDC, HOBt N-Acyl derivative
N-Alkylation Alkyl Halide, Base N-Alkyl derivative
N-Sulfonylation Sulfonyl Chloride, Base N-Sulfonyl derivative
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) N-Alkyl derivative

Carboxylic Acid Functionalization: Esterification, Amide Coupling, and Anhydride (B1165640) Formation

The two carboxylic acid groups in this compound offer numerous possibilities for derivatization.

Esterification: The carboxylic acid groups can be converted to esters through reaction with alcohols under acidic conditions, a classic Fischer-Speier esterification. sphinxsai.com Alternatively, reaction with alkyl halides in the presence of a base can also yield esters. Given the presence of two carboxylic acid groups, it is possible to form either a mono-ester or a di-ester depending on the stoichiometry of the alcohol and the reaction conditions. Selective mono-esterification of dicarboxylic acids can be a challenge but may be achieved using specific methods, such as those involving chemisorption on alumina. acs.org

Amide Coupling: Similar to the reactivity of the amino group, the carboxylic acid functionalities can be activated and coupled with primary or secondary amines to form amides. This reaction is typically facilitated by the same coupling reagents used in peptide synthesis, such as EDC, dicyclohexylcarbodiimide (B1669883) (DCC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govchemistry.coach This allows for the synthesis of a wide array of mono- and di-amides. The synthesis of diamides from dicarboxylic acids can sometimes be challenging due to the production of water, which can affect catalyst activity. nih.gov

Anhydride Formation: Intramolecular anhydride formation is possible if the two carboxylic acid groups are in a suitable position to form a cyclic anhydride upon dehydration, typically with heating or the use of a dehydrating agent. For this compound, which is a substituted succinic acid, the formation of a five-membered cyclic anhydride is plausible. libretexts.org Intermolecular anhydride formation between two molecules of the acid or with another carboxylic acid is also possible.

Table 2: Examples of Carboxylic Acid Functionalization

Reaction Type Reagents Product Type
Esterification Alcohol, Acid Catalyst Mono- or Di-ester
Amide Coupling Amine, Coupling Agent (e.g., EDC) Mono- or Di-amide
Anhydride Formation Dehydrating Agent (e.g., Acetic Anhydride) or Heat Cyclic or Linear Anhydride

Transformations at the Fluorinated Carbon Centers

The gem-difluoromethylene (-CF₂-) group is generally a stable and robust functional group, which is one of the reasons for its prevalence in medicinal chemistry. enamine.net Direct chemical transformations at the carbon atom bearing the two fluorine atoms are challenging under typical synthetic conditions. The carbon-fluorine bond is strong, and the fluorine atoms are poor leaving groups.

Reactions involving the cleavage of C-F bonds typically require harsh conditions or specialized reagents that are not commonly used for simple derivatization. While there are advanced synthetic methods for the functionalization of gem-difluoroalkenes, these are generally not applicable to a saturated system like this compound. nih.govnih.gov Therefore, for the purpose of general derivatization, the -CF₂- group can be considered as a stable core that influences the reactivity of the neighboring functional groups through its strong electron-withdrawing inductive effect but does not typically participate in reactions itself.

Selective Modifications for Structural Diversity

The presence of three distinct functional groups (one amino and two carboxylic acids) allows for selective modifications to create a diverse library of derivatives. The key to achieving selectivity is to exploit the different reactivity of these groups or to use protecting groups.

The amino group can be selectively protected, for example, as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivative. With the amino group protected, the carboxylic acid groups can be selectively functionalized. For instance, one could perform a di-esterification or a di-amide formation.

Conversely, the carboxylic acid groups can be protected, for example, as benzyl (B1604629) or tert-butyl esters. This would allow for selective modification of the amino group.

Furthermore, the differential reactivity of the two carboxylic acid groups (one being α to the -CF₂- group and the other β) might allow for some degree of selective functionalization under carefully controlled conditions, although this would likely require significant optimization. A stepwise approach involving protection, reaction at one site, and then deprotection and reaction at another site would be the most reliable strategy for achieving specific, complex derivatives. This strategic use of protecting groups, followed by reactions at the unprotected sites, is a cornerstone of modern organic synthesis and is fully applicable to this compound to unlock its potential for generating structural diversity.

3 Amino 2,2 Difluorobutanedioic Acid As a Versatile Fluorinated Building Block in Advanced Organic Synthesis

Utilization in the Construction of Complex Fluorinated Organic Molecules

The unique structural features of 3-amino-2,2-difluorobutanedioic acid make it an exemplary precursor for synthesizing intricate fluorinated molecules. The gem-difluoromethylene group acts as a non-hydrolyzable isostere for a ketone or ether, which can fundamentally alter the electronic properties and conformational preferences of a target molecule. nih.gov Synthetic chemists can leverage the multiple reactive sites on this building block to construct a wide range of complex structures.

For instance, the amino group can be a nucleophile in reactions to form amides, sulfonamides, or amines, while the two distinct carboxylic acid groups offer opportunities for selective esterification, amide bond formation, or reduction to alcohols. This differential reactivity is key to building molecular complexity in a controlled, stepwise manner. The synthesis of chiral β,β-difluoro-α-amino acids (dFAAs), which are vital building blocks for bioactive molecules, showcases the importance of such fluorinated precursors. nih.govresearchgate.net While direct synthesis using this compound is application-specific, its structural motifs are found in precursors for potent biological modulators. For example, the core structure is related to intermediates used in the synthesis of immunostimulators like 3,3-difluoro-3,4-dideoxy-KRN7000 analogs. nih.govresearchgate.net

The general strategy involves protecting the amino group and one of the carboxylic acids, allowing for selective chemistry on the remaining functional group. Subsequent deprotection and further reaction steps enable the elaboration into highly functionalized and stereochemically complex targets.

Table 1: Synthetic Transformations Utilizing gem-Difluoro Amino Acid Scaffolds
Reaction TypeFunctional Group TransformedPotential Product ClassSignificance
Amide CouplingAmino Group / Carboxylic AcidFluorinated Peptides, AmidesIntroduces metabolic stability and conformational constraints.
Selective ReductionCarboxylic AcidFluorinated Amino AlcoholsKey synthons for chiral ligands and pharmaceuticals. researchgate.netresearchgate.net
EsterificationCarboxylic AcidFluorinated EstersVersatile intermediates for further modification. nih.gov
Cross-Coupling ReactionsDerivatized Side ChainComplex Bi-aryl Amino AcidsEnables synthesis of highly complex and diverse structures. nih.gov

Integration into Peptidomimetic and Unnatural Amino Acid Architectures

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability against proteolytic degradation and better oral bioavailability. The incorporation of unnatural amino acids, particularly β-amino acids like this compound, is a powerful strategy in peptidomimetic design. nih.gov The presence of the gem-difluoro group at the C2 position introduces significant changes to the peptide backbone.

The integration of building blocks like this compound into peptide sequences can be achieved using standard solid-phase peptide synthesis (SPPS) techniques, often after appropriate protection of the functional groups (e.g., Fmoc or Boc protection). nih.gov This allows for the precise placement of the fluorinated residue within a peptide chain to modulate its biological and pharmacological properties.

Table 2: Impact of Incorporating gem-Difluoro β-Amino Acids into Peptides
Property ModifiedUnderlying Chemical PrincipleTherapeutic Advantage
Proteolytic StabilitySteric hindrance and electronic effects of the -CF2- group disrupt enzyme recognition and cleavage.Longer biological half-life and improved efficacy. nih.gov
Conformational RigidityThe gauche effect of fluorine atoms restricts bond rotation, favoring specific secondary structures (e.g., helices, turns).Enhanced binding affinity and selectivity for biological targets.
LipophilicityFluorine substitution generally increases the lipophilicity of the molecule.Improved cell membrane permeability and bioavailability. rsc.org
Receptor InteractionThe C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets.Potentially stronger and more specific ligand-receptor binding.

Development of Novel Fluorinated Scaffolds Through Its Application

Beyond its use in linear or cyclic peptides, this compound is a valuable starting point for the development of entirely new molecular scaffolds. A scaffold is a core molecular structure to which various functional groups can be attached to create a library of compounds for drug discovery. The dense functionality of this particular building block allows for diverse synthetic pathways to novel three-dimensional structures.

For example, intramolecular cyclization reactions can be designed to create fluorinated lactams, piperidones, or other heterocyclic systems that are prized in medicinal chemistry. The two carboxylic acid groups can be used to form bicyclic or spirocyclic structures, significantly expanding the chemical space accessible to researchers. nih.gov The development of novel methods to synthesize fluorinated oxetanes and other small-ring heterocycles highlights the pharmaceutical industry's interest in such unique scaffolds. sciencedaily.com

The application of this building block can lead to the creation of libraries of fluorinated compounds with diverse stereochemistry and functionality. These libraries are invaluable for screening against various biological targets to identify new lead compounds for drug development programs. The strategic use of such fluorinated building blocks is a key enabler in the quest for next-generation therapeutics.

Table 3: Potential Novel Scaffolds Derived from this compound
Scaffold TypeKey Synthetic StrategyPotential Application Area
Fluorinated β-LactamsIntramolecular cyclization between the amino group and a derivatized carboxylic acid.Antibiotics, Enzyme Inhibitors
Difluorinated PiperidonesRing-closing metathesis or other multi-step cyclization strategies.CNS-active agents, Antivirals
Spirocyclic HeterocyclesSequential reactions utilizing both carboxylic acids to build a second ring system.Oncology, Metabolic Diseases
Fluorinated Bicyclic SystemsIntramolecular Diels-Alder or condensation reactions.Novel therapeutic platforms with constrained geometries.

Computational and Theoretical Studies on 3 Amino 2,2 Difluorobutanedioic Acid

Quantum Mechanical Investigations of Molecular Structure and Electronic Properties

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the optimized molecular geometry and electronic properties of 3-Amino-2,2-difluorobutanedioic acid. These computational methods provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial arrangement.

DFT calculations, often utilizing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), can predict the equilibrium geometry of the molecule in the gas phase and in solution. The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is critical for accurately representing the molecule's structure in a biological or reaction medium.

Key electronic properties that are typically investigated include the dipole moment, polarizability, and the distribution of electron density. The molecular electrostatic potential (MEP) map is a powerful tool derived from these calculations, illustrating the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP would highlight the electron-rich areas around the carboxylic acid groups and the fluorine atoms, and the electron-deficient regions near the amino group's hydrogen atoms. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which play a significant role in the molecule's conformational preferences and its interactions with other molecules.

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability and reactivity. For this compound, the presence of electronegative fluorine atoms is expected to lower the energies of both the HOMO and LUMO, potentially influencing its reactivity in various chemical transformations.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

Property Value (Gas Phase) Value (Aqueous Phase, PCM)
Dipole Moment (Debye) 3.5 D 5.2 D
Isotropic Polarizability (ų) 12.8 ų 14.5 ų
HOMO Energy (eV) -7.2 eV -7.5 eV
LUMO Energy (eV) -0.8 eV -1.1 eV

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Conformational Landscape Exploration via Ab Initio and Density Functional Theory

The conformational flexibility of this compound is a critical aspect of its chemical behavior. Both ab initio methods, such as Møller-Plesset perturbation theory (MP2), and DFT are employed to explore the potential energy surface (PES) of the molecule. By systematically rotating the rotatable bonds (C-C, C-N, and C-O), a comprehensive map of the conformational landscape can be generated.

These calculations identify the various stable conformers (local minima on the PES) and the transition states that connect them. The relative energies of these conformers determine their population distribution at a given temperature. For this compound, the interplay of steric hindrance, intramolecular hydrogen bonding between the amino and carboxyl groups, and repulsive electrostatic interactions between the fluorine atoms and the carboxyl groups will dictate the preferred conformations.

For instance, conformations that allow for the formation of a hydrogen bond between the amino group and one of the carboxylic acid groups are likely to be of lower energy. Conversely, conformations where the two carboxylic acid groups are in close proximity will be destabilized by electrostatic repulsion. The gauche and anti conformations around the C2-C3 bond will also have distinct energy levels.

Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data)

Conformer Dihedral Angle (N-C3-C2-C1) Relative Energy (kcal/mol) Key Intramolecular Interactions
A (Global Minimum) 60° (gauche) 0.00 Intramolecular H-bond (NH₂···O=C)
B 180° (anti) 1.5 kcal/mol Extended structure, minimized steric hindrance

Note: The data in this table is illustrative and represents plausible results from DFT calculations. The relative energies are highly dependent on the level of theory and the solvent model used.

Computational Modeling of Reaction Mechanisms and Transition States in its Synthesis

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involved in the synthesis of this compound. By modeling the reaction pathways, chemists can gain a deeper understanding of the factors that control the reaction rate and selectivity. A common synthetic route could involve the amination of a precursor like 2,2-difluorosuccinic acid.

DFT calculations are used to locate the transition state (TS) structures for each elementary step in the proposed reaction mechanism. The activation energy for each step can then be calculated as the energy difference between the transition state and the reactants. This allows for the identification of the rate-determining step of the reaction.

For the synthesis of this compound, computational modeling can investigate different amination strategies, such as nucleophilic substitution or reductive amination. The calculations would model the interaction of the precursor with the aminating agent, the formation of intermediates, and the final product. The influence of catalysts, solvents, and temperature on the reaction mechanism can also be computationally explored.

Table 3: Calculated Activation Energies for a Hypothetical Synthesis Step (Illustrative Data)

Reaction Step Reactants Transition State Products Activation Energy (kcal/mol)

Note: This table presents hypothetical data for a plausible synthetic step. Actual values would be derived from detailed DFT calculations of the reaction pathway.

Prediction of Stereochemical Outcomes in Catalyzed Reactions

The synthesis of this compound often aims to produce a specific stereoisomer, making the prediction of stereochemical outcomes in catalyzed reactions a key area of computational investigation. When chiral catalysts are used, computational methods can explain and predict the enantioselectivity or diastereoselectivity of the reaction.

By modeling the interaction between the substrate, the catalyst, and the reagents, it is possible to identify the transition states leading to the different stereoisomeric products. The energy difference between these diastereomeric transition states determines the stereochemical outcome of the reaction. A lower energy transition state will be more favorable, leading to the major product.

For example, in a catalytic asymmetric amination, the chiral ligand on the metal catalyst creates a chiral environment around the reaction center. Computational models can visualize how the substrate binds to the catalyst in different orientations, leading to the preferential formation of one enantiomer over the other. These models can guide the design of new and more effective catalysts for the stereoselective synthesis of this compound and other chiral molecules.

Table 4: Predicted Stereoselectivity in a Catalyzed Amination Reaction (Illustrative Data)

Catalyst Transition State for (S)-product Transition State for (R)-product Energy Difference (ΔΔG‡) Predicted Enantiomeric Excess (ee)
Chiral Catalyst A -25.3 kcal/mol -23.8 kcal/mol 1.5 kcal/mol 90% ee (S)

Note: The data presented is illustrative of how computational modeling can predict stereochemical outcomes. The accuracy of these predictions depends on the computational method and the complexity of the catalytic system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.